
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions, and two methyl groups at the 5th position on the furanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone can be achieved through several synthetic routes. One common method involves the fluorination of 5,5-dimethyl-2(5H)-furanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of difluorocarbene precursors, such as difluoromethyl phenyl sulfone, in the presence of a base like potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone structure.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in the presence of solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia in polar solvents such as water or methanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydrofuranone or tetrahydrofuranone derivatives.
Substitution: Hydroxylated or aminated furanone derivatives.
科学研究应用
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific biological pathways. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug molecules.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
作用机制
The mechanism of action of 3,4-Difluoro-5,5-dimethyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may inhibit or activate enzymes, receptors, or other proteins involved in critical biological processes.
相似化合物的比较
Similar Compounds
3,4-Dichloro-5,5-dimethyl-2(5H)-furanone: Similar structure with chlorine atoms instead of fluorine.
3,4-Dibromo-5,5-dimethyl-2(5H)-furanone: Similar structure with bromine atoms instead of fluorine.
3,4-Difluoro-2(5H)-furanone: Lacks the methyl groups at the 5th position.
Uniqueness
3,4-Difluoro-5,5-dimethyl-2(5H)-furanone is unique due to the presence of both fluorine atoms and methyl groups on the furanone ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it valuable in various scientific and industrial applications.
属性
分子式 |
C6H6F2O2 |
|---|---|
分子量 |
148.11 g/mol |
IUPAC 名称 |
3,4-difluoro-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C6H6F2O2/c1-6(2)4(8)3(7)5(9)10-6/h1-2H3 |
InChI 键 |
LZPSVTOJWCCNFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C(C(=O)O1)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


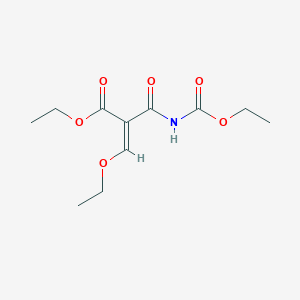

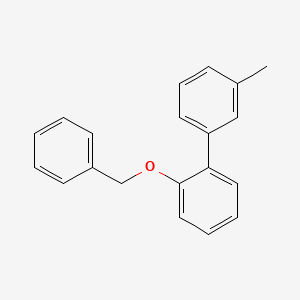
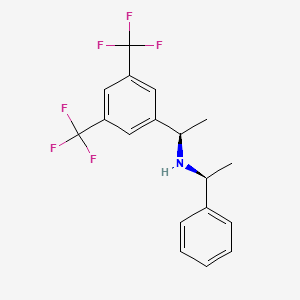
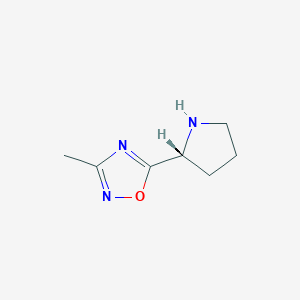

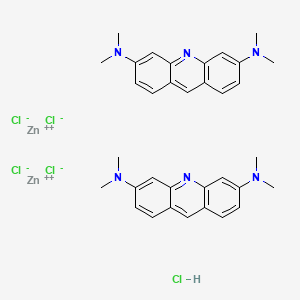
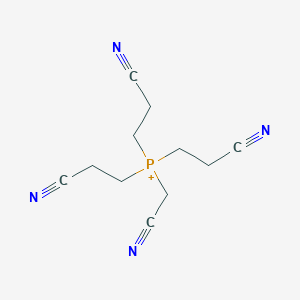
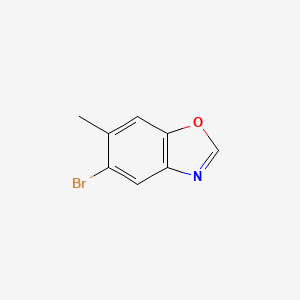

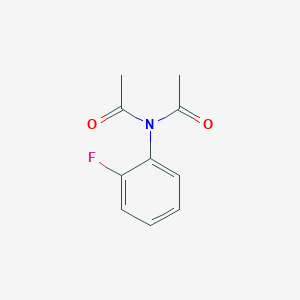

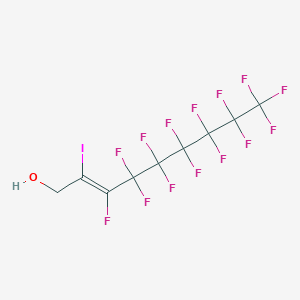
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
